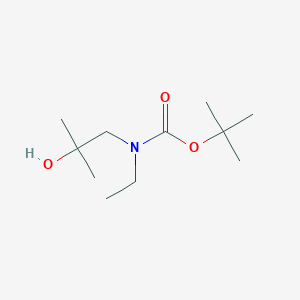

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate

Description

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-(2-hydroxy-2-methylpropyl)carbamate |

InChI |

InChI=1S/C11H23NO3/c1-7-12(8-11(5,6)14)9(13)15-10(2,3)4/h14H,7-8H2,1-6H3 |

InChI Key |

ZQBHQNDXFIBLLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C)(C)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(2-hydroxy-2-methylpropyl)amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+ethyl(2-hydroxy-2-methylpropyl)amine→tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Deprotection: Trifluoroacetic acid or other strong acids.

Major Products

Hydrolysis: Ethyl(2-hydroxy-2-methylpropyl)amine and tert-butyl alcohol.

Substitution: Depending on the nucleophile, different substituted carbamates.

Deprotection: Ethyl(2-hydroxy-2-methylpropyl)amine.

Scientific Research Applications

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is widely used in scientific research, particularly in the fields of:

Chemistry: As a protecting group in organic synthesis, especially in peptide synthesis.

Biology: In the synthesis of biologically active molecules where protection of amino groups is required.

Medicine: In the development of pharmaceuticals, where it helps in the synthesis of complex drug molecules.

Industry: Used in the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The primary mechanism of action for tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate involves its role as a protecting group. The carbamate group protects the amino functionality from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at specific stages.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate include compounds with variations in the alkyl chain, substituent groups, or protecting groups. Below is a comparative analysis based on synthesis, reactivity, and applications:

Table 1: Structural and Functional Comparison of Carbamate Derivatives

*Similarity scores computed based on structural and functional group alignment (Source: ).

Reactivity and Stability

- Hydroxyl group reactivity: The target compound’s hydroxyl group enables esterification or etherification, whereas aminooxy analogs (e.g., 780770-06-1) are more reactive toward carbonyl groups .

- Stability : Ethoxyethyl derivatives (e.g., 722537-53-3) exhibit greater hydrolytic stability due to reduced steric hindrance compared to the bulky 2-hydroxy-2-methylpropyl group .

Pharmacological Relevance

For instance:

- tert-Butyl (2-(aminooxy)ethyl)carbamate is used to synthesize antibody-drug conjugates via oxime bonds .

- tert-Butyl (1-hydroxypropan-2-yl)carbamate derivatives serve as glycosyl donors in carbohydrate-based therapeutics .

Biological Activity

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate, a carbamate derivative, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview. The compound's structure, synthesis, and biological implications will be discussed, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group and a carbamate functional group. Its molecular formula is , with a molecular weight of 189.25 g/mol. The synthesis typically involves the reaction of tert-butyl isocyanate with 2-hydroxy-2-methylpropanol in the presence of a suitable solvent and catalyst.

Synthesis Process Overview

- Reactants : Tert-butyl isocyanate and 2-hydroxy-2-methylpropanol.

- Conditions : Typically conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

- Procedure :

- Mix the reactants in a solvent (e.g., dichloromethane).

- Stir at room temperature for several hours.

- Purify the product through recrystallization or chromatography.

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cellular models.

- Neuroprotective Effects : Studies suggest it may protect neuronal cells from apoptosis induced by amyloid-beta toxicity, which is relevant in Alzheimer's disease research.

- Antimicrobial Activity : Preliminary data indicate moderate antibacterial and antifungal effects against specific strains.

Neuroprotective Effects Study

A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides:

- Objective : To assess whether the compound could mitigate Aβ-induced cell death.

- Methodology : In vitro assays were conducted using astrocyte cultures treated with Aβ 1-42.

- Results :

- The compound reduced cell death by approximately 20% compared to control groups treated only with Aβ.

- It also decreased levels of pro-inflammatory cytokines like TNF-α.

Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of various carbamate derivatives, including this compound:

- Objective : To determine the efficacy against bacterial and fungal strains.

- Methodology : Disk diffusion method was employed against standard bacterial strains (e.g., E. coli, S. aureus).

- Results :

- Showed moderate antibacterial activity with zone inhibition ranging from 10 to 15 mm.

- Notable antifungal activity was observed against Candida species.

Data Tables

Q & A

Q. What are the optimal synthetic routes for Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves reacting tert-butyl carbamate with ethyl(2-hydroxy-2-methylpropyl)amine derivatives under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during amine activation to minimize side reactions (e.g., oxidation or decomposition) .

- Solvent selection : Dichloromethane or acetonitrile enhances solubility and reaction kinetics due to their polar aprotic nature .

- pH control : Neutral to slightly basic conditions (pH 7–8) prevent premature hydrolysis of the carbamate group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the product from by-products like unreacted amines or tert-butyl alcohol .

Q. What purification techniques are recommended for this compound, especially when dealing with by-products from carbamate formation?

Methodological Answer:

- Liquid-liquid extraction : Use a biphasic system (e.g., water/dichloromethane) to remove hydrophilic impurities like excess amines or salts .

- Crystallization : Recrystallize from ethanol or hexane to isolate high-purity carbamate crystals. Slow cooling (1–2°C/min) improves crystal quality .

- HPLC analysis : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) can confirm purity >95% and identify residual solvents .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .

- Handling precautions : Use gloves (nitrile) and work in a fume hood to avoid inhalation of dust or vapors. Avoid contact with strong acids/bases, which degrade the carbamate group .

- Stability monitoring : Regular FT-IR analysis (peak at ~1700 cm⁻¹ for carbamate C=O) ensures structural integrity during long-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in carbamate derivatives?

Methodological Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding and confirm the carbamate group’s geometry (e.g., bond angles and torsional strains) .

- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly in flexible alkyl chains (e.g., ethyl or hydroxypropyl groups) .

- Twinned data handling : For challenging crystals, apply SHELXL’s TWIN/BASF commands to refine twinning ratios and improve R-factors .

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR, HPLC)?

Methodological Answer:

- NMR validation : Compare experimental NMR shifts (e.g., carbonyl carbons at ~155 ppm) with DFT-calculated values (B3LYP/6-31G* level) to identify misassigned peaks .

- HPLC-MS troubleshooting : If retention times deviate from predictions, adjust mobile phase pH or use ion-pairing agents (e.g., TFA) to improve peak resolution .

- Dynamic NMR : Study rotational barriers of the tert-butyl group at variable temperatures (e.g., –40°C to 25°C) to resolve conformational exchange broadening .

Q. What experimental approaches elucidate the reaction mechanisms of carbamate hydrolysis under varying conditions?

Methodological Answer:

- Kinetic studies : Monitor hydrolysis rates via UV-Vis (loss of carbamate absorbance at ~210 nm) in acidic (HCl) vs. basic (NaOH) conditions to distinguish between nucleophilic vs. acid-catalyzed pathways .

- Isotopic labeling : Use -labeled water in hydrolysis experiments, followed by GC-MS, to track oxygen incorporation into the resulting alcohol/amine products .

- Computational modeling : Perform MD simulations (e.g., AMBER force field) to map transition states and identify steric effects from the tert-butyl group on hydrolysis kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.